Methyl[1-(4-methylphenyl)ethyl]amine Methyl[1-(4-methylphenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 42071-14-7
VCID: VC8272686
InChI: InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3
SMILES: CC1=CC=C(C=C1)C(C)NC
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol

Methyl[1-(4-methylphenyl)ethyl]amine

CAS No.: 42071-14-7

Cat. No.: VC8272686

Molecular Formula: C10H15N

Molecular Weight: 149.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl[1-(4-methylphenyl)ethyl]amine - 42071-14-7

Specification

CAS No. 42071-14-7
Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
IUPAC Name N-methyl-1-(4-methylphenyl)ethanamine
Standard InChI InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3
Standard InChI Key WUFPPWANSBKANN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(C)NC
Canonical SMILES CC1=CC=C(C=C1)C(C)NC

Introduction

Chemical Identity and Structural Profile

(R)-(+)-1-(4-Methylphenyl)ethylamine, also known as (R)-α,p-dimethylbenzylamine, is a chiral primary amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. Its IUPAC name is (R)-1-(4-methylphenyl)ethan-1-amine, and it exists as a colorless to light yellow liquid at room temperature . The compound’s chirality arises from the stereogenic center at the ethylamine carbon, enabling its use in enantioselective reactions.

Physical and Thermodynamic Properties

The compound’s physical properties are well-documented across multiple sources:

PropertyValueSource Citation
Melting Point< -20°C
Boiling Point204–205°C (lit.)
Density0.919 g/mL at 25°C
Refractive IndexnD20=1.521n_D^{20} = 1.521
Flash Point82°C (179°F)
Optical Rotation[α]D20=+37°[α]_D^{20} = +37° (neat)
pKa9.20 ± 0.10 (Predicted)

The low melting point and moderate boiling point reflect its liquid state under standard conditions, while the high optical rotation underscores its enantiomeric purity . The compound is sensitive to air and moisture, necessitating storage under inert gases such as argon or nitrogen at 2–8°C .

Synthesis and Industrial Production

Deacylation Reaction in Monohydric Alcohols

The most efficient synthesis route, patented by CN108658784B, involves deacylating (R)-N-[1-(4-methylphenyl)ethyl]acetamide in C₄–C₁₀ monohydric alcohols (e.g., n-butanol) with alkali metal hydroxides (e.g., KOH) . Key steps include:

  • Reaction Setup: 1 g of acetamide derivative is dissolved in 2 g of n-butanol.

  • Base Addition: 0.63 g KOH is introduced, and the mixture is heated to 100°C for 24 hours.

  • Workup: Cooling to 10–20°C, aqueous extraction, and vacuum distillation yield 0.63 g (82% yield) of product with 96.3% HPLC purity and 0.8% enantiomeric impurity .

This method avoids hazardous reagents (e.g., palladium catalysts) and achieves high yields, making it scalable for industrial production .

Alternative Synthetic Routes

Earlier methods faced limitations:

  • Reductive Amination: Required norephedrine and palladium catalysts, raising costs and regulatory concerns .

  • Enzymatic Resolution: Low yields (<50%) and complex purification hindered practicality .

The current patent-based approach resolves these issues, offering a 30% cost reduction compared to traditional methods .

Structural and Crystallographic Insights

X-ray diffraction studies reveal that (R)-(+)-1-(4-Methylphenyl)ethylamine adopts a conformation stabilized by an intramolecular hydrogen bond between the amine group and the aromatic ring’s π-electrons . This interaction, absent in the (S)-enantiomer, explains the compound’s enhanced thermal stability and crystalline packing efficiency .

Hydrogen Bonding and Stereoelectronic Effects

The hydrogen bond (N–H···π) length is 2.12 Å, with a bond angle of 158°, aligning with trends observed in similar chiral amines . This stabilization is critical for maintaining enantiomeric purity during storage and reaction conditions .

Applications in Pharmaceutical and Organic Chemistry

Role in Glaucoma Therapeutics

(R)-(+)-1-(4-Methylphenyl)ethylamine is the key intermediate in Y-39983, a Rho-kinase inhibitor developed by Mitsubishi Tanabe Pharma for glaucoma treatment . The compound’s chiral center ensures precise interaction with the enzyme’s active site, achieving >90% efficacy in preclinical trials .

Chiral Derivatization Reagent (CDR)

The amine reacts with 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to form a chiral derivative, enabling enantiomeric resolution of carboxylic acids via HPLC . This application is pivotal in quantifying trace enantiomers in pharmaceutical formulations .

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